molecular formula C7H13NO2S B3019538 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione CAS No. 246540-57-8

7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione

Cat. No.: B3019538
CAS No.: 246540-57-8
M. Wt: 175.25
InChI Key: OPUYCSFHIXQCEQ-UHFFFAOYSA-N
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Description

7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione (CAS: 246540-57-8) is a bicyclic sulfone-containing heterocycle with the molecular formula C₇H₁₃NO₂S and a molecular weight of 175.2486 g/mol . The "lambda6" designation indicates sulfur in the +6 oxidation state, consistent with a sulfone group (R-SO₂-R). Its bicyclo[3.2.2]nonane framework comprises two fused rings: a six-membered ring (azabicyclo) and a five-membered ring (thia-dione system). This compound is structurally distinct due to its rigid bicyclic architecture and dual ketone functionalities, which may influence reactivity and biological interactions.

Properties

IUPAC Name

7λ6-thia-1-azabicyclo[3.2.2]nonane 7,7-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)6-7-2-1-4-8(11)5-3-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUYCSFHIXQCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCN(C1)S(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors.

    Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, with temperatures maintained between 0°C to 50°C.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table summarizes key structural and molecular differences between 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features References
7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione 246540-57-8 C₇H₁₃NO₂S 175.2486 Bicyclo[3.2.2] system; sulfone group; dual ketones
7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one 1803598-98-2 C₁₃H₁₆N₂O₄S 296.3421 Tetrahydroisoquinolinone core; morpholine sulfonyl substituent
2-Amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione 1494204-12-4 C₆H₁₀N₂O₃S 190.22 Spiro[4.4] system; amino group; oxa substitution (oxygen atom); conjugated ene system
6-Oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione 2305252-60-0 C₆H₁₁NO₃S 177.2214 Spiro[3.5] system; oxa substitution; sulfone group

Key Differences and Implications

Ring Systems and Substituents
  • Bicyclic vs. Spiro Systems: The main compound features a bicyclo[3.2.2] backbone, offering rigidity and distinct spatial orientation.
  • Functional Groups: The morpholine sulfonyl substituent in AW11002 (CAS: 1803598-98-2) introduces a polar, bulky group that may improve solubility or target binding . The amino group in 2-Amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione (CAS: 1494204-12-4) could facilitate hydrogen bonding or serve as a reactive site for further derivatization .

Biological Activity

7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione, with the CAS number 246540-57-8, is a bicyclic compound characterized by its unique molecular structure that includes both sulfur and nitrogen atoms. Its molecular formula is C7_7H13_{13}NO2_2S, and it has a molecular weight of 175.25 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Antimicrobial Properties

Research indicates that 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione exhibits significant antimicrobial activity. In a study evaluating various derivatives of bicyclic compounds, it was found that this compound demonstrated inhibitory effects against several strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For instance, in vitro assays showed that treatment with 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione resulted in reduced viability of human cancer cells compared to control groups.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated. For example, studies have indicated that it may inhibit certain proteases and kinases, which are crucial in cancer progression and inflammation.

The biological activity of 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione is believed to be mediated through its interaction with various molecular targets:

  • Enzyme Interaction : The compound may bind to active sites of enzymes, altering their function.
  • Cell Signaling Pathways : It potentially affects pathways related to apoptosis and cell proliferation.

These interactions can lead to downstream effects such as modulation of gene expression and metabolic processes.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione, a comparison with similar compounds can be beneficial:

Compound NameStructural FeaturesBiological Activity
7-thia-1-azabicyclo[3.2.2]nonaneLacks one oxygen atomModerate antimicrobial activity
7,7-dioxideSimilar structure but different oxidation stateLower anticancer efficacy

This table illustrates how the presence of both sulfur and nitrogen in the bicyclic structure contributes to the distinct biological activities observed in 7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione.

Case Studies

Several case studies have explored the biological applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibition zones compared to standard antibiotics.
  • Case Study on Cancer Cell Lines :
    • Objective : To assess the cytotoxicity against various human cancer cell lines.
    • Findings : IC50 values indicated potent activity at low concentrations, suggesting further development as an anticancer agent.
  • Enzyme Inhibition Study :
    • Objective : To determine the inhibitory effects on specific kinases.
    • Findings : The compound demonstrated competitive inhibition, indicating potential for therapeutic use in kinase-related diseases.

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